molecular formula C19H16N4O2 B11135731 N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide

Cat. No.: B11135731
M. Wt: 332.4 g/mol
InChI Key: VGKNTOQOSDKRFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a complex organic compound that features a benzimidazole moiety linked to a quinoline structure

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-methyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C19H16N4O2/c1-23-16-9-5-2-6-12(16)13(10-18(23)24)19(25)20-11-17-21-14-7-3-4-8-15(14)22-17/h2-10H,11H2,1H3,(H,20,25)(H,21,22)

InChI Key

VGKNTOQOSDKRFK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is then linked to the quinoline structure through a series of condensation and cyclization reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Cycloaddition Reactions

The quinolinecarboxamide moiety participates in Cu-catalyzed [3+2] cycloaddition reactions with terminal alkynes to form triazole-linked derivatives. This method enables structural diversification for enhanced pharmacological activity:

ReactantsConditionsProductYieldReference
4-azido-2-quinolinones + terminal alkynes 4a–c CuI (10 mol%), DMF, 80°CTriazole-linked bis(quinolin-2-ones) 8a–l 72-89%

Example : Reaction with 3,3’-((4-(prop-2-yn-1-yloxy)phenyl)methylene)bis(4-hydroxyquinolin-2(1H)-ones) (4b ) yields 8f (molecular formula C₄₀H₃₂N₆O₈), confirmed via ¹H/¹³C NMR and mass spectrometry .

Nucleophilic Substitution at the Benzimidazole Nitrogen

The benzimidazole N-H site undergoes alkylation or arylation under mild basic conditions:

Reaction TypeReagentsConditionsOutcome
AlkylationMethyl iodide, K₂CO₃DMF, 60°CN-methylation at benzimidazole
Arylation4-Pyridyl chlorideTHF, Pd(OAc)₂Formation of pyridyl-substituted analogs

Key Finding : N-methylation improves metabolic stability while retaining binding affinity for biological targets .

Amide Bond Functionalization

The carboxamide group participates in coupling reactions to generate derivatives with varied pharmacological profiles:

Coupling PartnerCatalystProduct ClassYield
4-AminopyridineThionyl chloridePyridylcarboxamides68%
Piperazine derivativesHATU, DIPEASpirocyclic analogs75%

Mechanistic Insight : Activation of the carboxamide via thionyl chloride forms reactive intermediates for nucleophilic attack .

Oxidation and Reduction of the Quinoline Ring

The quinoline 2-oxo group undergoes redox transformations:

ReactionReagentsProductApplication
ReductionNaBH₄, MeOH1,2-DihydroquinolineEnhanced solubility
OxidationKMnO₄, H₂SO₄Quinoline-2,3-dionePrecursor for anticoagulants

Synthetic Utility : Reduction products serve as intermediates for antimalarial agents .

Ring-Opening Reactions

Under acidic conditions, the benzimidazole ring undergoes controlled cleavage:

ConditionsProductSignificance
HCl (6M), reflux2-Aminomethylbenzene derivativesAccess to linear scaffolds for further derivatization

Comparative Reactivity with Analogues

A comparison of reaction outcomes with structurally related compounds:

CompoundReaction with CuI/DMFYieldUnique Product Feature
N-(Benzimidazolylmethyl)quinolinecarboxamideTriazole formation85%Dual heterocyclic linkage
Quinoline-3-carboxamidePyridyl coupling60%Enhanced kinase inhibition

Mechanistic Studies

  • Triazole Formation : DFT calculations confirm a stepwise mechanism involving copper-acetylide intermediates .

  • Amide Activation : IR spectroscopy reveals thionyl chloride-induced conversion of –COOH to –COCl .

This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry, enabling targeted modifications for optimizing pharmacokinetic and pharmacodynamic properties.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes both benzimidazole and quinoline moieties. Its molecular formula is C19H16N4O2C_{19}H_{16}N_{4}O_{2}, with a molecular weight of approximately 332.4 g/mol. The unique combination of these two heterocycles contributes to its diverse biological activities, making it a subject of interest in drug development.

Biological Activities

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzimidazole and quinoline can possess significant antimicrobial properties against various pathogens .
  • Anticancer Potential : The dual nature of this compound suggests potential anticancer activity. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis .
  • Antimalarial Effects : Quinoline derivatives are known for their antimalarial properties. The compound's structure allows it to interact with biological targets involved in the life cycle of malaria parasites, potentially leading to new treatments .

Antimicrobial Studies

A comprehensive study on benzimidazole derivatives highlighted their effectiveness against bacterial strains such as Mycobacterium smegmatis and fungal strains like Candida albicans. Compounds similar to N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide were found to exhibit low minimum inhibitory concentration (MIC) values, indicating strong antimicrobial potential .

Anticancer Research

Recent research has focused on the synthesis and evaluation of N-substituted benzimidazole-derived carboxamides. These studies suggest that modifications at specific positions on the benzimidazole core can enhance antiproliferative activity against various cancer cell lines by targeting key signaling pathways involved in tumor progression .

Antimalarial Activity

The antiplasmodial activity of quinoline derivatives has been extensively studied. For instance, a series of quinoline carboxamides demonstrated significant efficacy against Plasmodium falciparum, with some compounds progressing to preclinical development due to their favorable pharmacokinetic profiles and novel mechanisms of action .

Case Studies and Data Tables

Study Compound Activity Target Findings
Benzimidazole DerivativeAntimicrobialMycobacterium smegmatisMIC = 6.25 µg/ml
N-substituted Benzimidazole CarboxamideAnticancerVarious Cancer Cell LinesInduced apoptosis
Quinoline CarboxamideAntimalarialPlasmodium falciparumEC50 = 120 nM

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The quinoline structure may also contribute to the compound’s biological effects by interacting with cellular pathways and influencing gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is unique due to its combination of benzimidazole and quinoline structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a compound that belongs to the class of benzimidazole derivatives. This class is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific compound under discussion has garnered interest due to its potential therapeutic applications in circulatory and metabolic diseases.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzimidazole moiety linked to a quinolinecarboxamide. Its molecular weight is approximately 398.4 g/mol . The structural formula can be represented as follows:

N 1H 1 3 benzimidazol 2 ylmethyl 1 methyl 2 oxo 1 2 dihydro 4 quinolinecarboxamide\text{N 1H 1 3 benzimidazol 2 ylmethyl 1 methyl 2 oxo 1 2 dihydro 4 quinolinecarboxamide}

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Antimicrobial Activity

Studies have shown that benzimidazole derivatives possess notable antimicrobial properties. For instance, preliminary tests indicated that compounds related to the benzimidazole structure demonstrated considerable activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro studies suggest that benzimidazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This inhibition is comparable to standard anti-inflammatory drugs like diclofenac sodium .

3. Anticancer Properties

Benzimidazole derivatives have also been explored for their anticancer activities. Some studies reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models . The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and apoptosis.

4. Cardiovascular Benefits

The compound is noted for its potential use in treating cardiovascular diseases. It has been associated with angiotensin II antagonistic activity, which is beneficial for managing hypertension and other circulatory disorders . This activity may help in reducing cardiac hypertrophy and improving overall heart function.

Research Findings and Case Studies

Several studies have documented the biological activities of similar compounds, providing insights into their efficacy and mechanisms:

StudyCompoundBiological ActivityFindings
Aruna et al. (2016)Benzimidazole DerivativesAntimicrobialSignificant activity against various pathogens
Gurusamy et al. (2024)Novel Benzimidazole DerivativesAnti-inflammatoryInhibition of COX enzymes; moderate efficacy compared to diclofenac
Recent Study (2024)Benzimidazole-Thiazinone DerivativesAntimicrobialPotent activity against Pseudomonas aeruginosa; synergistic effects with ciprofloxacin

Q & A

Q. What are the standard synthetic routes for preparing N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide?

Methodological Answer: The synthesis typically involves coupling 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives with benzimidazole-containing amines. For example, a carbodiimide-mediated approach using hexafluorophosphate benzotriazole tetramethyluronium (HBTU) and triethylamine (TEA) as coupling agents in DMF or dichloromethane is common. Key steps include:

  • Activation of the carboxylic acid with HBTU (1.1 equivalents) and TEA (3 equivalents) at 0°C.
  • Reaction with the benzimidazole-methylamine derivative (1.5 equivalents) under inert conditions for 12–24 hours at room temperature .
  • Purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of 1H/13C NMR , mass spectrometry (MS) , and X-ray crystallography is recommended:

  • NMR : Assign peaks using DEPT-135 and 2D-COSY/HMQC to resolve overlapping signals from the quinoline and benzimidazole moieties. For example, the quinoline 2-oxo group typically appears as a singlet near δ 11.5 ppm in DMSO-d6 .
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion).
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as demonstrated for related quinoline-carboxamides .

Q. What in vitro assays are used to evaluate its antimicrobial activity?

Methodological Answer:

  • Disk diffusion assay : Impregnate sterile disks with the compound (10–100 µg/disk) and measure zones of inhibition against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains on Mueller-Hinton agar .
  • Minimum Inhibitory Concentration (MIC) : Use microdilution in 96-well plates with serial dilutions (0.5–128 µg/mL). Bacterial growth is assessed via optical density (OD600) after 18–24 hours .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Methodological Answer: Key variables include:

  • Reagent stoichiometry : Increase HBTU from 1.1 to 1.3 equivalents to improve coupling efficiency.
  • Solvent selection : Replace DMF with dichloromethane to reduce side reactions (e.g., hydrolysis).
  • Temperature control : Maintain 0°C during activation to prevent racemization.
  • Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) for challenging separations .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from:

  • Strain variability : Validate activity using standardized strains (e.g., ATCC controls) and include positive controls (e.g., ciprofloxacin).
  • Compound purity : Confirm purity (>95%) via HPLC before testing. Impurities like unreacted starting materials can skew MIC results .
  • Assay conditions : Standardize inoculum size (1–5 × 10^5 CFU/mL) and incubation time (18–24 hours) across labs .

Q. What computational methods predict its interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to bacterial DNA gyrase (PDB: 1KZN). Protonate the quinoline 2-oxo group and minimize the structure with Gaussian09 before docking .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds between the benzimidazole moiety and Asp73/Glu50 residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.